Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl-
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Overview
Description
Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a biphenyl group substituted with chlorine atoms and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl- typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 4,6-dichloro-1,1-biphenyl with diethylamine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols, alkoxides; organic solvents like dichloromethane, toluene; reflux conditions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl- involves its interaction with specific molecular targets and pathways. The biphenyl group allows for strong binding to hydrophobic pockets in proteins, while the ethanamine moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethanamine, 2-((4-chloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl-
- Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-3-yl)oxy)-N,N-diethyl-
- Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-dimethyl-
Uniqueness
Ethanamine, 2-((4,6-dichloro(1,1-biphenyl)-2-yl)oxy)-N,N-diethyl- stands out due to its specific substitution pattern on the biphenyl group, which imparts unique chemical and biological properties. The presence of two chlorine atoms enhances its reactivity and binding affinity, making it a valuable compound for various applications .
Properties
CAS No. |
3562-26-3 |
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Molecular Formula |
C18H21Cl2NO |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
2-(3,5-dichloro-2-phenylphenoxy)-N,N-diethylethanamine |
InChI |
InChI=1S/C18H21Cl2NO/c1-3-21(4-2)10-11-22-17-13-15(19)12-16(20)18(17)14-8-6-5-7-9-14/h5-9,12-13H,3-4,10-11H2,1-2H3 |
InChI Key |
KIHRUJTXBYVSAB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C(C(=CC(=C1)Cl)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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